(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a nitrophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate. The synthesis process can be summarized as follows:
Condensation Reaction: 3-nitrobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization with ethyl acetoacetate to form the thiazole ring.
Hydrazone Formation: The resulting thiazole compound reacts with phenylhydrazine to form the hydrazone derivative.
Final Cyclization: The hydrazone derivative undergoes cyclization to form the final pyrazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industry, this compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole and pyrazolone rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible hydrogel used in biomedical applications.
Uniqueness
(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(2-PHENYLHYDRAZIN-1-YLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a nitrophenyl group, thiazole ring, and pyrazolone core, which provides a versatile platform for chemical modifications and diverse applications in various fields.
Properties
Molecular Formula |
C19H14N6O3S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H14N6O3S/c1-12-17(22-21-14-7-3-2-4-8-14)18(26)24(23-12)19-20-16(11-29-19)13-6-5-9-15(10-13)25(27)28/h2-11,23H,1H3 |
InChI Key |
FYWUGNRXZMCVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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